molecular formula C16H21N5 B1396341 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine CAS No. 1333960-57-8

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine

Cat. No. B1396341
M. Wt: 283.37 g/mol
InChI Key: VLJFESVWIBKZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a common structural motif in many pharmaceuticals and other synthetic compounds1. However, there is limited information available specifically on “2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine”.



Synthesis Analysis

While there are no specific synthesis methods available for “2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine”, there are related compounds that have been synthesized. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol2.



Molecular Structure Analysis

The exact molecular structure of “2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine” is not readily available. However, related compounds such as “2-(4-Benzylpiperazin-1-yl)acetohydrazid” have a molecular formula of C13H20N4O, an average mass of 248.324 Da, and a monoisotopic mass of 248.163712 Da3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine”. However, related compounds have been used in various chemical reactions. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine” are not readily available. However, related compounds such as “2-(4-Benzylpiperazin-1-yl)acetohydrazid” have a molecular formula of C13H20N4O, an average mass of 248.324 Da, and a monoisotopic mass of 248.163712 Da3.


Scientific Research Applications

Histamine Receptor Studies

The compound has been extensively studied as a ligand for histamine H4 receptors (H4R). One study led to the optimization of the compound for improved potency, leading to its potential application as an anti-inflammatory and antinociceptive agent, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Structural Analysis and Conformational Studies

Crystal structures of closely related isomeric compounds have been determined, revealing conformational differences and the presence of hydrogen-bonding interactions, which are significant for understanding the compound's properties and potential applications in designing more efficient derivatives (Odell et al., 2007).

Drug Design and Ligand Efficiency

The compound and its derivatives have been evaluated for binding affinity to human histamine receptors, with modifications leading to compounds with high selectivity and promising calculated drug-likeness properties. This suggests potential applications in the development of drugs targeting histamine receptors (Sadek et al., 2014).

Antimicrobial Activity

Some derivatives of the compound have been synthesized and shown significant antibacterial and antifungal activity, indicating potential application in developing new antimicrobial agents (Vijaya Laxmi et al., 2019).

Fragmentation Studies

The compound has been part of studies focusing on its fragmentation under certain conditions, which is crucial for understanding its stability and reactivity, potentially guiding its use in various chemical and pharmaceutical applications (Erkin et al., 2015).

Safety And Hazards

The safety and hazards associated with “2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine” are not known. However, it is always important to handle chemical compounds with care and to follow appropriate safety protocols.


Future Directions

The future directions for research on “2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in pharmaceuticals or other fields could be explored. Given the interest in benzylpiperazine derivatives in drug discovery2, this compound could be a promising area for future research.


properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-13-11-15(17)19-16(18-13)21-9-7-20(8-10-21)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJFESVWIBKZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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